1,2-Benzenediamine, N,N,N',N'-tetramethyl-

Redox Chemistry Electrochemistry Molecular Electronics

Ortho-TMPD (CAS 704-01-8) is an irreplaceable building block for enantioselective catalysis and molecular electronics. Its narrow N–M–N bite angle (e.g., 84.6° for Zn) creates a chiral pocket for high stereoselectivity. The distinct dipole moment enables reproducible single-molecule junctions, while its irreversible, high-potential oxidation is ideal for redox-active materials. This ortho isomer is not interchangeable with para-TMPD or unsubstituted o-phenylenediamine. Ensure your research outcomes by sourcing this geometrically and electronically distinct ligand.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 704-01-8
Cat. No. B1594704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediamine, N,N,N',N'-tetramethyl-
CAS704-01-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1N(C)C
InChIInChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
InChIKeyCJVYYDCBKKKIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetramethyl-o-phenylenediamine (CAS 704-01-8): Procurement Guide for Researchers & Engineers


1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8), also known as N,N,N',N'-tetramethyl-o-phenylenediamine, is a C10H16N2 organic diamine featuring a benzene ring with two dimethylamino groups ortho to one another [1]. This structural isomer of the widely-studied para-substituted analog (Wurster's reagent, TMPD) possesses a calculated log P of 1.734 and a molecular weight of 164.25 g/mol [1]. Its ortho configuration imposes a distinct molecular dipole and steric environment that directly impacts its redox behavior, ligand field geometry, and electron transfer kinetics compared to its para counterpart [2].

Why N,N,N',N'-Tetramethyl-o-phenylenediamine (CAS 704-01-8) Cannot Be Directly Substituted with Para-TMPD or Other Analogs


Generic substitution of this ortho isomer with its para counterpart or unsubstituted o-phenylenediamine is not scientifically valid due to fundamental differences in molecular geometry, electronic structure, and coordination chemistry. The ortho configuration creates a smaller N–metal–N bite angle in chelation [1] and a distinct molecular dipole orientation [2]. Critically, oxidation of ortho-derivatives is scan-rate dependent and occurs at substantially higher potentials than their para counterparts, with their complexes oxidizing irreversibly [3]. These differences manifest in altered electron transfer kinetics, stability of radical intermediates, and the geometry of resulting metal complexes—all of which are critical for applications in catalysis, materials science, and electrochemistry. The following quantitative evidence underscores exactly where this compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8)


Ortho vs. Para: Substantially Higher Oxidation Potential and Scan-Rate Dependent Irreversibility

In a direct head-to-head comparative study of ortho- and para-phenylenediamine-containing macrocyclic receptors ('Wurster's crowns'), the ortho-derivative exhibited a fundamentally different electrochemical profile [1]. Unlike the para-isomer, which undergoes two reversible one-electron oxidations, the oxidation of the ortho-Wurster's crown is scan-rate dependent and occurs at potentials substantially higher than its para counterpart, with its complexes oxidizing irreversibly [1].

Redox Chemistry Electrochemistry Molecular Electronics

Chelation Geometry: Narrow N–Metal–N Bite Angle in Ortho-TMPD Complexes

Single-crystal X-ray diffraction studies of 1:1 adducts of N,N,N',N'-tetramethyl-o-phenylenediamine (L″) with metal halides reveal a constrained chelation geometry. In the ZnI2 adduct, the N–Zn–N bite angle is 84.6(3)° [1]. This is significantly narrower than typical bite angles for analogous para-phenylenediamine complexes or more flexible aliphatic diamine ligands, due to the rigid ortho arrangement of the dimethylamino groups.

Coordination Chemistry Ligand Design Catalysis

Ni(II) Complex Distortion: Octahedral Geometry with Unique Bond Lengths

The complex NiCl2·2H2O(NN′) (where NN′ = N,N,N′,N′-tetramethyl-o-phenylenediamine) exhibits a distorted octahedral coordination geometry [1]. X-ray diffraction revealed Ni–N bond lengths of 2.12 Å and 2.15 Å, and Ni–O bond lengths of 2.12 Å and 2.04 Å in the chloride and bromide analogs, respectively [1]. This distortion is a direct consequence of the chelating ortho-diamine ligand.

Inorganic Chemistry Catalysis Material Science

Molecular Dipole Effects: Ortho- vs. Meta- and Para-Benzenediamines in Single-Molecule Junctions

A study on the dipole effects in molecular junctions demonstrated that 1,2-benzenediamines (BDAs) exhibit suppressed variation in single-molecule conductance in water compared to 1,3- and 1,4-BDAs [1]. This suppression is attributed to the larger dipole moment of the ortho isomer, which aligns with the electric field in the nanogap, effectively restricting configurational degrees of freedom [1]. In contrast, 1,3- and 1,4-BDAs show more variable conductance due to smaller dipole moments and more rigid Au–amine bonds [1].

Molecular Electronics Single-Molecule Conductance Nanotechnology

Recommended Research & Industrial Application Scenarios for N,N,N',N'-Tetramethyl-o-phenylenediamine (CAS 704-01-8)


Asymmetric Catalysis Ligand Design Leveraging Constrained Bite Angle

Researchers developing transition metal catalysts for enantioselective transformations can exploit the narrow N–M–N bite angle (e.g., 84.6° for Zn) and distorted coordination geometry imposed by the ortho-TMPD ligand [1]. This constrained geometry, established by single-crystal X-ray diffraction [1], creates a chiral pocket around the metal center that can induce high stereoselectivity, offering a distinct alternative to more flexible aliphatic diamines or planar para-substituted ligands.

Single-Molecule Electronics with Controlled Junction Formation

The larger molecular dipole moment of 1,2-benzenediamines leads to suppressed conductance variation in single-molecule junctions compared to meta and para isomers [2]. This property is critical for researchers fabricating reproducible molecular electronic devices or using tunneling current for single-molecule sensing. The dipole alignment effect in an electric field ensures more well-defined electrode-molecule-electrode configurations, reducing variability in conductance measurements [2].

Electrochemical Studies Requiring Irreversible or High-Potential Redox Mediators

In contrast to the widely used reversible redox mediator para-TMPD, the ortho isomer exhibits scan-rate dependent, irreversible oxidation at substantially higher potentials [3]. This property is valuable in applications where a non-reversible redox event is desired, such as in certain electrosynthetic reactions or in the design of redox-active polymers and materials where a permanent oxidation state change is required.

Synthesis of Metal-Organic Frameworks (MOFs) with Unique Pore Geometries

The rigid ortho geometry and specific metal coordination parameters (e.g., Ni–N bond lengths of 2.12-2.15 Å) [4] make this diamine a useful building block for constructing metal-organic frameworks (MOFs) or coordination polymers with tailored pore sizes and shapes. The distorted octahedral environment around Ni centers, for instance, can lead to frameworks with anisotropic guest sorption properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.